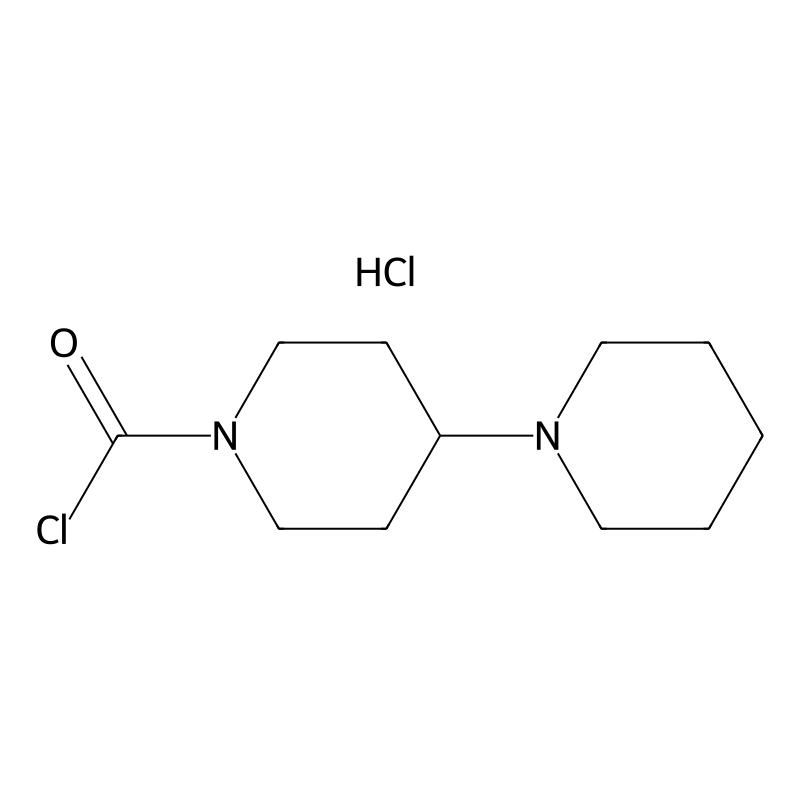1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Synthesis of Macrocyclic Ureas
This compound is used as a reactant for the synthesis of macrocyclic ureas, which are selective Chk1 inhibitors . Chk1 inhibitors are being researched for their potential use in cancer therapy.
Use in Synthesis of Etoposide Prodrugs
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is used in the synthesis of etoposide prodrugs for dual prodrug-enzyme antitumor therapy . Etoposide is a chemotherapy medication used for the treatments of a number of types of cancer.
Use in Synthesis of Phosphodiesterase 4 Inhibitors
This compound is also used in the synthesis of phosphodiesterase 4 inhibitors . Phosphodiesterase 4 inhibitors have anti-inflammatory effects and are used in the treatment of respiratory diseases like asthma and COPD (Chronic Obstructive Pulmonary Disease).
Use in Synthesis of Camptothecin Analogs
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is used in the synthesis of camptothecin analogs . Camptothecin is a topoisomerase inhibitor. It was discovered in 1966 and it showed anti-tumor activity. Camptothecin analogs are used in cancer treatment.
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 267.20 g/mol. This compound is recognized for its role as an important intermediate in pharmaceutical synthesis, particularly in the development of various bioactive molecules. It features a chlorocarbonyl group and a piperidinopiperidine moiety, which contribute to its unique chemical properties and biological activities .
There is no documented information regarding the mechanism of action of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.
- The chlorocarbonyl group can be reactive and potentially corrosive.
- Standard laboratory practices for handling unknown chemicals should be followed.
The biological activity of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride has been studied primarily in the context of its role as a pharmaceutical intermediate. It exhibits properties that may be beneficial in drug design, particularly due to its ability to interact with biological targets. Preliminary studies suggest potential activity against certain types of cancer cells, although further research is necessary to fully elucidate its pharmacological profile .
The synthesis of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride typically involves several steps:
- Formation of Chlorocarbonyl Group: The initial step often includes the reaction of piperidinopiperidine with thionyl chloride to introduce the chlorocarbonyl moiety.
- Isolation: The resulting compound is then isolated through filtration and washing.
- Purification: High-purity product is obtained via recrystallization from suitable solvents.
- Hydrochloride Formation: The final product is often converted into its hydrochloride salt for stability and ease of handling .
This compound is primarily used in pharmaceutical research as an intermediate for synthesizing various bioactive compounds. Its applications include:
- Development of analgesics and anti-cancer agents.
- Use in studies related to neurological disorders due to its structural similarity to known neuroactive compounds.
- Potential applications in synthetic organic chemistry as a versatile building block .
Several compounds share structural similarities with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride | 71879-46-4 | 0.71 | Contains a methylamino group; used in psychoactive research |
| N,N'-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide) | 124172-53-8 | 0.68 | Larger piperidine framework; potential use in drug delivery systems |
| 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride | 548769-02-4 | 0.64 | Incorporates a pyrrolidine ring; studied for analgesic properties |
| N,N-Dimethylpiperidin-4-amine hydrochloride | 172281-90-2 | 0.63 | Dimethylated piperidine; explored for various therapeutic effects |
The unique combination of functional groups and structural features in 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride differentiates it from these similar compounds, particularly regarding its specific reactivity patterns and potential biological activities .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








